molecular formula C21H19FN4O3S B2936696 N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251570-87-2

N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2936696
CAS No.: 1251570-87-2
M. Wt: 426.47
InChI Key: IOCPPZKRJVFCQD-UHFFFAOYSA-N
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Description

  • Reactants: 3-methyl-[1,2,4]triazolo[4,3-a]pyridine, chlorosulfonic acid
  • Conditions: Room temperature
  • Product: 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonyl chloride
  • Step 3: Substitution of Phenyl Groups

    • Reactants: 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonyl chloride, 4-fluoroaniline, 4-methoxybenzylamine
    • Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)
    • Product: N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions

    • Step 1: Formation of Triazolopyridine Core

      • Reactants: 3-methylpyridine, hydrazine hydrate
      • Conditions: Reflux in ethanol
      • Product: 3-methyl-[1,2,4]triazolo[4,3-a]pyridine

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

      Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.

      Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, chromium trioxide

      Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

      Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

    Major Products

    • Oxidation: Aldehyde or carboxylic acid derivatives
    • Reduction: Amine derivatives
    • Substitution: Various substituted aromatic derivatives

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

      Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

      Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

    Mechanism of Action

    The mechanism of action of N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
    • N-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

    Uniqueness

    N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications.

    Properties

    IUPAC Name

    N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H19FN4O3S/c1-15-23-24-21-20(4-3-13-25(15)21)30(27,28)26(18-9-7-17(22)8-10-18)14-16-5-11-19(29-2)12-6-16/h3-13H,14H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IOCPPZKRJVFCQD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H19FN4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    426.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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